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Cat. No.: B1681481 Get Quote

This guide provides a comparative analysis of the genomics of Stachybotrys strains, with a

focus on the genetic determinants of Satratoxin G production. It is intended for researchers,

scientists, and drug development professionals interested in the toxic secondary metabolism of

this important fungal genus.

Stachybotrys, particularly Stachybotrys chartarum, is infamous for its production of potent

mycotoxins, including the highly toxic macrocyclic trichothecenes known as satratoxins. Strains

of Stachybotrys are broadly categorized into two chemotypes: those that produce satratoxins

(S-type) and those that produce the less toxic atranones (A-type).[1][2][3] This distinction is

genetically encoded, with each chemotype possessing mutually exclusive gene clusters

responsible for their specific secondary metabolite profiles.[1][2][3] Understanding the genomic

underpinnings of these chemotypes is crucial for risk assessment, diagnostics, and the

potential development of therapeutic countermeasures.

Comparative Genomic Analysis
Comparative analysis of Stachybotrys genomes has revealed that the production of either

satratoxins or atranones is linked to the presence of specific, chemotype-specific gene clusters.

[1][2][3] The genomes of four key strains have been sequenced and are central to our current

understanding: the satratoxin-producing S. chartarum strains IBT 40293 and IBT 7711, and the

atranone-producing S. chartarum IBT 40288 and S. chlorohalonata IBT 40285.[4]
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Genomic Features of Representative Stachybotrys
Strains
The following table summarizes key genomic features of the four aforementioned Stachybotrys

strains, providing a basis for their comparison.

Feature
S. chartarum
IBT 40293 (S-
type)

S. chartarum
IBT 7711 (S-
type)

S. chartarum
IBT 40288 (A-
type)

S.
chlorohalonata
IBT 40285 (A-
type)

Genome Size

(Mbp)
~35 ~35 ~35 ~34.39[5]

Predicted Genes ~11,000 ~11,000 ~11,000 ~10,720[6]

Satratoxin

Clusters

Present (SC1,

SC2, SC3)[7][8]

Present (SC1,

SC2, SC3)[7][8]
Absent[7][8] Absent

Atranone Cluster Absent[7][8] Absent[7][8]
Present (AC1)[7]

[8]
Present

Chemotype-Specific Gene Clusters
The genetic basis for the two distinct chemotypes lies in the presence of specific secondary

metabolite biosynthesis gene clusters.

Satratoxin-Producing (S-type) Strains: These strains possess three distinct gene clusters,

designated SC1, SC2, and SC3, which are essential for satratoxin biosynthesis.[7] These

clusters are dispersed throughout the genome and collectively encode for at least 21

proteins.[1][3] Key enzymes encoded within these clusters include polyketide synthases

(PKS), acetyltransferases, and other enzymes necessary for modifying the core

trichothecene skeleton to produce the complex macrocyclic structure of satratoxins.[1][3]

Atranone-Producing (A-type) Strains: In contrast, A-type strains lack the satratoxin-specific

gene clusters. Instead, they contain a large "core atranone cluster" (AC1) that encodes for

14 proteins.[1][3] These enzymes are predicted to be sufficient for the biosynthesis of

atranone compounds.[1][3]
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The following table provides a comparison of the key gene clusters responsible for the distinct

chemotypes in Stachybotrys.

Gene Cluster Chemotype Association Key Features

Satratoxin Cluster 1 (SC1) S-type
Contains genes sat1 to sat10.

[7]

Satratoxin Cluster 2 (SC2) S-type

Contains genes sat11 to sat16.

[7] The length of SC2 is

approximately 19.8 kbp.[8]

Satratoxin Cluster 3 (SC3) S-type
Contains genes sat17 to sat21.

[7]

Atranone Cluster 1 (AC1) A-type
Contains genes atr1 to atr14.

[7]

Experimental Protocols
The following sections detail the methodologies commonly employed in the comparative

genomic analysis of Stachybotrys strains.

Fungal Culture and DNA Extraction
High-quality genomic DNA is a prerequisite for whole-genome sequencing.

Protocol:

Fungal Culture:Stachybotrys strains are typically cultured on a suitable medium such as

Potato Dextrose Agar (PDA).

Mycelia Harvesting: The fungal mycelia are harvested, washed with sterile distilled water,

and then flash-frozen in liquid nitrogen.[9]

Cell Lysis: The frozen mycelia are physically disrupted, often by grinding with a mortar and

pestle in the presence of liquid nitrogen or by bead beating.
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DNA Extraction: A common method for DNA extraction is the CTAB (cetyl

trimethylammonium bromide) method. Alternatively, commercially available kits designed for

fungal DNA extraction can be used.[7] The process generally involves cell lysis, removal of

proteins and other cellular debris (e.g., through phenol:chloroform extraction), and

precipitation of the DNA with ethanol or isopropanol.

Quality Control: The quantity and quality of the extracted DNA are assessed using

spectrophotometry (e.g., NanoDrop) to check for purity (A260/280 and A260/230 ratios) and

fluorometry (e.g., Qubit) for accurate concentration measurement.

Whole-Genome Sequencing
Next-generation sequencing (NGS) platforms, particularly Illumina, are widely used for

sequencing fungal genomes.

Protocol:

Library Preparation: A genomic DNA library is prepared. This involves:

DNA Fragmentation: The genomic DNA is fragmented into smaller, manageable sizes.

End Repair and A-tailing: The ends of the DNA fragments are repaired and an adenine

base is added.

Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments.

These adapters contain sequences for binding to the flow cell and for primer annealing

during sequencing.

PCR Amplification: The library is amplified via PCR to generate a sufficient quantity of

DNA for sequencing.

Sequencing: The prepared library is sequenced on an Illumina platform (e.g., HiSeq or

NovaSeq).[4] This generates millions of short DNA sequence reads.

Genome Assembly and Annotation
The short sequence reads are assembled to reconstruct the genome, and genes are

subsequently identified.
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Protocol:

Read Quality Control: The raw sequencing reads are assessed for quality, and low-quality

bases and adapter sequences are trimmed.

De Novo Assembly: The high-quality reads are assembled de novo using assemblers such

as SPAdes or Velvet. This process pieces together the short reads into longer contiguous

sequences (contigs) and, ideally, into larger scaffolds.

Gene Prediction and Annotation: Genes are predicted from the assembled genome using

software like AUGUSTUS or FGENESH. The predicted genes are then annotated to assign

putative functions by comparing their sequences to known protein databases.

Mycotoxin Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the detection and quantification of mycotoxins.[10]

Protocol:

Mycotoxin Extraction: Mycotoxins are extracted from fungal cultures or contaminated

materials using a suitable solvent, typically a mixture of acetonitrile and water with a small

amount of acid (e.g., formic acid).[11][12]

Sample Clean-up (Optional): Depending on the complexity of the sample matrix, a clean-up

step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) may be employed

to remove interfering compounds.[13]

LC-MS/MS Analysis: The extracted and cleaned-up sample is injected into an LC-MS/MS

system.

Liquid Chromatography (LC): The mycotoxins are separated on a C18 reversed-phase

column.

Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (e.g., by

electrospray ionization) and detected by the mass spectrometer. The instrument is
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typically operated in multiple reaction monitoring (MRM) mode for high specificity and

sensitivity.

Quantification: The concentration of satratoxins and other mycotoxins is determined by

comparing the peak areas in the sample to those of a calibration curve generated using

certified reference standards.

Visualizations
Comparative Genomics Workflow
The following diagram illustrates a typical workflow for the comparative genomic analysis of

Stachybotrys strains.
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A typical workflow for comparative genomics of Stachybotrys.
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Simplified Satratoxin Biosynthesis Pathway
This diagram outlines the key steps in the biosynthesis of the satratoxin macrocyclic

trichothecene core structure.

Farnesyl Pyrophosphate TrichodieneTRI5 (Trichodiene Synthase) Isotrichodermol
(Core Trichothecene Skeleton)

Multiple Enzymatic Steps
(e.g., TRI4)

MacrocyclizationPolyketide Side Chain
(from PKS)

Satratoxins

Tailoring Enzymes
(e.g., Acetyltransferases)

Click to download full resolution via product page

Simplified biosynthesis pathway of satratoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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